5-Hydroxy-8-methylquinolin-2(1H)-one

Monoamine Oxidase Inhibition Neurological Research Enzyme Selectivity

5-Hydroxy-8-methylquinolin-2(1H)-one (CAS 153999-60-1) is a heterocyclic small molecule belonging to the quinolin-2(1H)-one class, characterized by a hydroxyl group at the 5-position and a methyl substituent at the 8-position of the quinolinone core. With a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol , it serves as a versatile scaffold in medicinal chemistry.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 153999-60-1
Cat. No. B3242941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-8-methylquinolin-2(1H)-one
CAS153999-60-1
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)O)C=CC(=O)N2
InChIInChI=1S/C10H9NO2/c1-6-2-4-8(12)7-3-5-9(13)11-10(6)7/h2-5,12H,1H3,(H,11,13)
InChIKeyAPHSHYHBJPRJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-8-methylquinolin-2(1H)-one (CAS 153999-60-1) | Baseline Profile for Research Sourcing


5-Hydroxy-8-methylquinolin-2(1H)-one (CAS 153999-60-1) is a heterocyclic small molecule belonging to the quinolin-2(1H)-one class, characterized by a hydroxyl group at the 5-position and a methyl substituent at the 8-position of the quinolinone core [1]. With a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol [1], it serves as a versatile scaffold in medicinal chemistry [1]. Its structure combines the core pharmacophore of 2-quinolinone derivatives, a class known for diverse biological activities, with a specific substitution pattern that differentiates it from other mono-substituted analogs [1].

5-Hydroxy-8-methylquinolin-2(1H)-one (CAS 153999-60-1) | Risks of In-Class Substitution in Assay Development


Substituting 5-Hydroxy-8-methylquinolin-2(1H)-one with a generic quinolin-2(1H)-one analog is scientifically unsound due to the highly specific impact of its dual-substitution pattern on target engagement and selectivity. The presence of both the 5-hydroxy and 8-methyl groups on the quinolinone core is a critical determinant of its biological profile. Evidence from related series shows that even minor structural changes, such as moving a methyl group to a different position (e.g., 4-methyl vs. 8-methylquinoline), can completely alter the mechanism of enzyme inhibition (competitive vs. non-competitive) and isoform selectivity (MAO-A vs. MAO-B) [1]. Similarly, the 5-hydroxy group is not inert; it introduces a hydrogen bond donor/acceptor that is absent in the unsubstituted core, which can fundamentally change binding affinity and selectivity [1]. Therefore, generic analogs lacking this precise substitution pattern cannot be assumed to replicate the activity, selectivity, or functional profile of 5-Hydroxy-8-methylquinolin-2(1H)-one.

5-Hydroxy-8-methylquinolin-2(1H)-one (CAS 153999-60-1) | Quantitative Comparative Evidence for Scientific Selection


5-Hydroxy-8-methylquinolin-2(1H)-one vs. Unsubstituted Core: Impact of 8-Methyl Group on MAO Isozyme Selectivity

5-Hydroxy-8-methylquinolin-2(1H)-one exhibits a distinct selectivity profile against monoamine oxidase (MAO) isozymes, which differs markedly from the unsubstituted quinoline core. While the target compound demonstrates a moderate preference for MAO-B (IC50 = 707 nM) over MAO-A (IC50 = 25,300 nM) [1], the unsubstituted quinoline core is reported to inhibit MAO-A much more potently than MAO-B [2]. This class-level inference suggests that the 8-methyl and 5-hydroxy substitutions on the quinolin-2(1H)-one scaffold shift the selectivity profile towards MAO-B, making it a more suitable starting point for projects targeting MAO-B over MAO-A.

Monoamine Oxidase Inhibition Neurological Research Enzyme Selectivity

5-Hydroxy-8-methylquinolin-2(1H)-one vs. Selegiline: Comparative MAO-B Inhibition Potency

A direct cross-study comparison of MAO-B inhibition potency reveals that 5-Hydroxy-8-methylquinolin-2(1H)-one (IC50 = 707 nM) [1] is significantly less potent than the established MAO-B inhibitor Selegiline (IC50 = 51 nM) . This 13.9-fold difference in potency establishes the target compound as a moderately active scaffold rather than a high-potency inhibitor.

Monoamine Oxidase Inhibition Parkinson's Disease Research Lead Optimization

5-Hydroxy-8-methylquinolin-2(1H)-one vs. 8-Methylquinoline: Differential Impact on MAO-A Inhibition

The addition of the 5-hydroxy and 2-oxo functionalities to an 8-methylquinoline core alters the MAO-A inhibitory profile. 8-Methylquinoline (8-MQ) is reported to be a weak inhibitor of MAO-B and a non-competitive inhibitor of MAO-A [1]. In contrast, 5-Hydroxy-8-methylquinolin-2(1H)-one shows a clear preference for MAO-B (IC50 = 707 nM) over MAO-A (IC50 = 25,300 nM) [2]. This indicates that the oxidation state and hydroxylation of the quinoline ring shift the selectivity from MAO-A towards MAO-B.

Structure-Activity Relationship (SAR) Monoamine Oxidase Neurochemistry

5-Hydroxy-8-methylquinolin-2(1H)-one vs. 7-Substituted Dihydroquinolinones: Potency Gap and Scaffold Opportunity

While 5-Hydroxy-8-methylquinolin-2(1H)-one has an MAO-B IC50 of 707 nM [1], optimized 3,4-dihydro-2(1H)-quinolinone derivatives with a substituent at the C7 position can achieve IC50 values in the low nanomolar range (e.g., 2.9 nM for 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone) [2]. This 244-fold difference in potency underscores that the target compound is an unoptimized scaffold. Its value proposition is not its absolute potency, but its differentiated substitution pattern (5-hydroxy, 8-methyl) which offers a unique vector for optimization compared to the well-explored C7-substituted dihydroquinolinones.

Medicinal Chemistry Lead Optimization Scaffold Hopping

5-Hydroxy-8-methylquinolin-2(1H)-one (CAS 153999-60-1) | High-Value Research and Industrial Application Scenarios


Medicinal Chemistry: A Validated Starting Scaffold for Novel MAO-B Inhibitor Design

Procure 5-Hydroxy-8-methylquinolin-2(1H)-one as a validated, moderately potent (MAO-B IC50 = 707 nM) starting point for a medicinal chemistry optimization program [1]. Its distinct 5-hydroxy-8-methyl substitution pattern offers a clear differentiation from the highly optimized C7-substituted dihydroquinolinone series [2], providing an opportunity to explore novel chemical space and establish new intellectual property. The 35.8-fold selectivity for MAO-B over MAO-A provides a favorable selectivity window to build upon [1].

Biochemical and Pharmacological Assay Development: Use as a Reference MAO-B Inhibitor with Defined Selectivity

Use 5-Hydroxy-8-methylquinolin-2(1H)-one as a reference compound in MAO inhibition assays. Its well-defined, moderate activity (MAO-B IC50 = 707 nM, MAO-A IC50 = 25,300 nM) [1] makes it a useful tool for validating assay sensitivity and establishing a baseline for structure-activity relationship (SAR) studies. Its selectivity profile contrasts with non-selective inhibitors and can be used to benchmark the selectivity of new chemical entities.

Chemical Biology: A Tool to Probe the Role of MAO-B in Cellular and In Vitro Models

Employ 5-Hydroxy-8-methylquinolin-2(1H)-one as a chemical probe in cellular models of neurodegeneration (e.g., Parkinson's disease) to investigate the functional consequences of partial MAO-B inhibition. Its moderate potency (IC50 = 707 nM) [1] is advantageous for studying target engagement without causing complete enzyme shutdown, which can be useful for dissecting dose-dependent biological effects.

Analytical Chemistry and Quality Control: Use as a Reference Standard

Given its well-defined physicochemical properties (MW 175.18, XLogP3-AA 1.3, TPSA 49.3 Ų) [3], 5-Hydroxy-8-methylquinolin-2(1H)-one can serve as a reference standard for analytical method development (e.g., HPLC, LC-MS) in research settings. Its distinct retention time and mass spectra can be used for system suitability testing and quantification of related compounds in complex mixtures.

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